5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid
Description
5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid is a substituted isonicotinic acid derivative featuring a chlorine atom at position 2 of the pyridine ring and a 3-benzyloxyphenyl group at position 3.
Properties
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-18-10-16(19(22)23)17(11-21-18)14-7-4-8-15(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYTROFLFMGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688432 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258610-25-1 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of 3-benzyloxyphenylboronic acid. This can be achieved through the reaction of phenylboronic acid with benzyl alcohol in the presence of a catalyst.
Suzuki-Miyaura Coupling: The benzyloxyphenyl intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-chloroisonicotinic acid. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The final product, 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid, is purified using techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group in the isonicotinic acid moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isonicotinic acid derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Medicine:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid is primarily related to its ability to interact with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group can also participate in interactions with molecular targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid and related compounds:
Key Observations :
Substituent Effects: The benzyloxy group in the target compound increases lipophilicity compared to smaller substituents like methylthio (in the methylthiophenyl analog ) or amino groups (in 5-amino-2-chloropyridine-4-carboxylic acid ). This may enhance membrane permeability but reduce aqueous solubility. Chlorine at position 2 is conserved across all analogs, suggesting its critical role in electronic modulation or binding interactions.
Physicochemical Properties: The ethyl ester derivative has a lower molecular weight and likely reduced polarity compared to the carboxylic acid forms, which could improve bioavailability.
Synthetic and Commercial Accessibility :
- 2-Chloroisonicotinic acid is commercially available at high purity (97%) and moderate cost, making it a common precursor for derivatives.
- The benzyloxy-substituted compound’s absence from supplier catalogs in the evidence suggests it may require custom synthesis, unlike its ester or methylthio analogs.
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : While direct bioactivity data for 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid are lacking, comparisons with analogs suggest that substituent bulk and electronic properties significantly influence interactions with biological targets. For example, ester derivatives are often prodrugs designed to improve metabolic stability.
- Gaps in Evidence: None of the provided sources detail biological testing or computational studies for the benzyloxy-substituted compound. Further research is needed to evaluate its efficacy in specific therapeutic contexts.
Biological Activity
5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the known biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : CHClNO
- Molecular Weight : 339.066 g/mol
- Canonical SMILES : C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl
The presence of the benzyloxyphenyl group and the chloro substituent on the isonicotinic acid framework suggests that this compound may exhibit unique biological properties distinct from other nicotinic acid derivatives.
The mechanism by which 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid exerts its effects is not fully elucidated. However, it is hypothesized that it may interact with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. The binding affinity and selectivity towards these targets remain subjects for further investigation.
Comparative Analysis with Similar Compounds
To understand the potential of 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid | Antimicrobial, potential therapeutic uses | Contains amino group and benzyloxyphenyl moiety |
| Pyridazinone derivatives | Antitumor, anti-inflammatory | Similar core structure with varied substituents |
| Isonicotinic acid derivatives | Antimicrobial, anti-tubercular | Core structure common with various functional groups |
Case Studies and Research Findings
While direct studies on 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study on related isonicotinic acid derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications such as chlorination and the introduction of aromatic groups could enhance bioactivity.
- Therapeutic Applications : The core structure of isonicotinic acids is prevalent in many pharmaceuticals, indicating that 5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid may serve as a precursor for drug development targeting diseases such as tuberculosis or other infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
